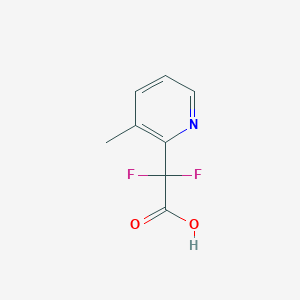

Difluoro(3-methylpyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLHBNDIGHOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Pyridine Derivative Functionalization (Patent WO1998022459A1)

Starting Materials and Conditions:

- Use of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine as a protected intermediate.

- Sodium hydride in N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere facilitates deprotonation and nucleophilic substitutions.

- Benzyl alcohol added dropwise to form benzyl-protected intermediates.

-

- Sequential transformations including formation of pyridin-2-yl-methylamine derivatives.

- Use of trifluoromethanesulfonic acid for ester formation.

- Cyclization and oxidation steps to introduce heterocyclic and fluorinated functionalities.

- Isolation of the product by extraction, washing, drying over magnesium sulfate, and evaporation under reduced pressure.

-

- Extraction with ethyl acetate or diethyl ether.

- Neutralization of acidic aqueous phases with NaOH.

- Final product isolation by rectification under reduced pressure.

This method emphasizes the use of protective groups and controlled reaction conditions to achieve selective functionalization on the pyridine ring and introduction of fluorinated groups.

Scalable and Practical Synthesis Using 2,2-Difluoroacetic Anhydride (ACS Publications, 2019)

-

- Commercially available 2,2-difluoroacetic anhydride is employed as a fluorine source, avoiding harsh fluorinating agents.

-

- A five-step, two-pot procedure starting from ethyl vinyl ether and 2,2-difluoroacetic anhydride to generate an enone intermediate.

- Conversion of the enone to a nitrile intermediate via reaction with a suitable nucleophile.

- Cyclization of the nitrile with O-methoxylamine hydrochloride in acetic acid to form a pyridine ring system.

- Subsequent in situ reduction using zinc in acidic medium to yield the difluoromethylated pyridin-2-amine intermediate.

-

- Filtration over Celite, solvent concentration, basification with ammonium hydroxide, and extraction with dichloromethane.

- Drying over sodium sulfate, activated charcoal treatment, and precipitation from heptane to isolate the final product as a pale brown solid.

-

- The described method yields 60% isolated product on a kilogram scale.

- Overall yield from 2,2-difluoroacetic anhydride is approximately 46%.

This approach is notable for its scalability, avoidance of hazardous reagents, and practical workup procedures suitable for large-scale synthesis.

Comparative Summary Table of Preparation Methods

| Aspect | Method 1 (Patent WO1998022459A1) | Method 2 (ACS 2019 Scalable Synthesis) | Method 3 (Patent EP2555754 Related Derivatives) |

|---|---|---|---|

| Starting Materials | Protected pyridine derivatives, benzyl alcohol | 2,2-Difluoroacetic anhydride, ethyl vinyl ether | Various pyridine derivatives, fluorinated benzoic acids |

| Key Reagents | Sodium hydride, trifluoromethanesulfonic acid | O-methoxylamine hydrochloride, zinc, hydrobromic acid | Multiple solvents for crystallization and purification |

| Reaction Conditions | Low temperature (0 °C), inert atmosphere | Moderate temperatures (25-90 °C), one-pot procedure | Standard organic solvents, crystallization conditions |

| Purification Techniques | Extraction, drying, evaporation under reduced pressure | Filtration, basification, charcoal treatment, precipitation | Crystallization, salt formation, solvate isolation |

| Yield | Not explicitly stated | 60% isolated product, 46% overall yield | Not specified |

| Scale | Laboratory scale | Kilogram scale | Laboratory to pilot scale |

| Advantages | Selective functionalization, protective group strategy | Scalable, practical, avoids harsh fluorinating agents | Variety of solvent systems, polymorph control |

Research Findings and Notes

- The use of 2,2-difluoroacetic anhydride as a fluorine source is advantageous due to its commercial availability and relatively mild reaction conditions compared to traditional fluorinating agents.

- Protective group strategies enable selective functionalization of the pyridine ring without side reactions.

- The one-pot cyclization and reduction procedure in Method 2 reduces purification steps and improves scalability.

- Solvent choice and crystallization methods significantly impact the purity and physical form of the final fluorinated pyridine derivatives.

- The overall synthetic approaches reflect a balance between yield, scalability, safety, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: Difluoro(3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

Difluoro(3-methylpyridin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Difluoro(3-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .

Comparison with Similar Compounds

Difluoro(5-methylpyridin-2-yl)acetic Acid

- Structure : Positional isomer with a methyl group at the 5-position of the pyridine ring (vs. 3-position in the target compound) .

- Molecular Formula: C₈H₇F₂NO₂ (same as target compound).

- Biological Activity: Methyl position influences binding to enzymes like fatty acid amide hydrolase (FAAH). For example, N-(3-methylpyridin-2-yl) amides show higher FAAH inhibition (IC₅₀ ~0.44 µM) than non-methylated analogs .

Difluoro(6-methoxypyridin-2-yl)acetic Acid

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic Acid

- Structure : Trifluoromethyl group at the 5-position of pyridine .

- Molecular Formula: C₉H₄F₅NO₂.

- Key Differences :

- Electron-Withdrawing Effects : The trifluoromethyl group significantly lowers electron density on the pyridine ring, increasing acidity (predicted pKa <1.5) and altering reactivity in nucleophilic substitutions .

- Applications : Used in antimicrobial and anti-inflammatory drug intermediates, with enhanced metabolic stability due to fluorine content .

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic Acid Derivatives

Comparative Data Table

Research Findings and Implications

- Enzyme Inhibition: The 3-methylpyridin-2-yl group in the target compound enhances FAAH inhibition potency by 60-fold compared to non-fluorinated analogs, as seen in flurbiprofen derivatives .

- Synthetic Challenges : Fluorination at the acetic acid moiety requires precise control to avoid side reactions, as demonstrated in the synthesis of trifluoromethyl analogs .

- Safety Profile : Pyridine-acetic acid derivatives generally require precautions for skin/eye contact and inhalation, consistent with safety data for 2-(pyridin-3-yl)acetic acid .

Biological Activity

Difluoro(3-methylpyridin-2-yl)acetic acid (DFM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of approximately 187.14 g/mol, DFM is characterized by the presence of fluorine atoms, which significantly influence its reactivity and biological interactions.

DFM can be synthesized through various methods, typically involving the fluorination of 3-methylpyridine followed by carboxylation. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor in solvents like dichloromethane. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development .

The biological activity of DFM is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atoms contribute to its reactivity, allowing it to form strong bonds with target proteins or enzymes, thereby modulating biological pathways. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in drug design .

Biological Activity Overview

Research into the biological activity of DFM has revealed several promising applications:

- Antimicrobial Activity : Preliminary studies suggest that DFM exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that DFM may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Cancer Research : DFM's structural characteristics make it a candidate for further investigation in cancer therapeutics, particularly as a modulator of pathways involved in tumor growth and metastasis.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of DFM against various bacterial strains. The results indicated that DFM displayed significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Streptococcus pyogenes | 32 |

Anti-inflammatory Activity

In another study focused on inflammation, DFM was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in interleukin-6 (IL-6) levels, suggesting potential as an anti-inflammatory agent.

| Concentration (µM) | IL-6 Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFM, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyridine | Lacks fluorine; lower reactivity | Minimal biological activity |

| Difluoroacetic acid | Contains fluorine but lacks pyridine | Moderate activity |

| Pyridine-2-acetic acid | Similar structure; less potent | Limited applications |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling difluoro(3-methylpyridin-2-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood.

- In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For eye exposure, rinse for several minutes with water and seek medical attention .

- Dispose of waste via inert adsorbents (e.g., sand) and consult approved disposal protocols to prevent environmental contamination .

Q. How can the synthesis of this compound be optimized for higher yield?

- Methodological Answer :

- Utilize bromo(difluoro)acetic acid as a precursor for difluoromethylation of phenolic intermediates under mild conditions (e.g., 50–80°C).

- Employ catalysts like potassium carbonate to enhance reaction efficiency. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. What analytical techniques are recommended for initial structural characterization?

- Methodological Answer :

- Perform ¹H/¹⁹F NMR to confirm fluorine substitution patterns and pyridinyl proton environments.

- Use high-resolution mass spectrometry (HRMS) for molecular weight validation.

- Complement with Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylic acid and C-F stretching bands .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer :

- Introduce chiral auxiliaries, such as sulfinyl groups, during esterification to induce asymmetry.

- Optimize reaction conditions (e.g., chiral catalysts like BINOL-derived phosphoric acids) to control stereochemistry.

- Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in NMR data for fluorinated acetic acid derivatives?

- Methodological Answer :

- Address signal splitting ambiguities by running 2D NMR (COSY, HSQC) to correlate ¹H-¹³C/¹⁹F couplings.

- Use variable-temperature NMR to reduce dynamic effects causing peak broadening.

- Cross-validate with LC-MS/MS to confirm molecular fragmentation patterns .

Q. How to design experiments assessing in vivo stability of prodrugs derived from this compound?

- Methodological Answer :

- Simulate physiological conditions (pH 7.4 buffer, 37°C) to monitor hydrolysis rates.

- Employ LC-MS to quantify parent compound and metabolites in plasma samples.

- Conduct radiolabeled studies (e.g., ¹⁸F isotopes) for pharmacokinetic tracking in model organisms .

Q. What computational methods aid in predicting the bioactivity of this compound analogs?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to assess electronic effects of fluorine substituents on acidity and reactivity.

- Use molecular docking to predict binding affinities with target enzymes (e.g., kinases or carboxylases).

- Validate predictions with in vitro enzyme inhibition assays .

Data-Driven Challenges

Q. How to address discrepancies in X-ray crystallography data for fluorinated compounds?

- Methodological Answer :

- Refine crystal structures using SHELXL with anisotropic displacement parameters for fluorine atoms.

- Account for disorder in the pyridinyl or difluoroacetic moieties by iterative model rebuilding.

- Cross-check with powder XRD to confirm phase purity .

Q. What experimental controls are critical for validating fluorinated compound stability under oxidative conditions?

- Methodological Answer :

- Include blank controls (without test compound) to rule out solvent or matrix effects.

- Use stable isotope-labeled internal standards (e.g., ¹³C analogs) for quantitative LC-MS recovery assessments.

- Monitor fluoride ion release via ion chromatography to detect defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.